2’,3’-Dihydro-7’-methyl-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-6’-carbonitrile 2’,3’-Dihydro-7’-methyl-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-6’-carbonitrile
Brand Name: Vulcanchem
CAS No.: 58610-64-3
VCID: VC0121266
InChI: InChI=1S/C12H12N2O3/c1-8-6-10-12(16-4-5-17-12)2-3-14(10)11(15)9(8)7-13/h6H,2-5H2,1H3
SMILES: CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

2’,3’-Dihydro-7’-methyl-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-6’-carbonitrile

CAS No.: 58610-64-3

Reference Standards

VCID: VC0121266

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

2’,3’-Dihydro-7’-methyl-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-6’-carbonitrile - 58610-64-3

CAS No. 58610-64-3
Product Name 2’,3’-Dihydro-7’-methyl-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-6’-carbonitrile
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 7'-methyl-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-6'-carbonitrile
Standard InChI InChI=1S/C12H12N2O3/c1-8-6-10-12(16-4-5-17-12)2-3-14(10)11(15)9(8)7-13/h6H,2-5H2,1H3
Standard InChIKey RQBNYJSVGQGNAA-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Canonical SMILES CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
PubChem Compound 1201573
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator